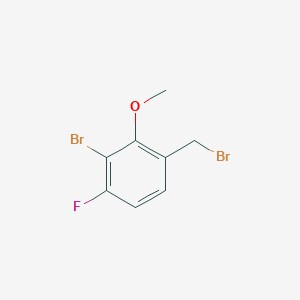
3-Bromo-4-fluoro-2-methoxybenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-fluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzyl bromide, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxybenzyl bromide typically involves the bromination of 4-fluoro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or phosphorus tribromide (PBr3) as the brominating agent. The reaction conditions often include an inert solvent such as dichloromethane (DCM) and a temperature range of 0-25°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
化学反応の分析
Types of Reactions
3-Bromo-4-fluoro-2-methoxybenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution (EAS): The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, while the bromine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMSO) at room temperature.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzyl derivatives.
Oxidation and Reduction: Formation of benzaldehyde or benzyl alcohol derivatives.
科学的研究の応用
3-Bromo-4-fluoro-2-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzyl group make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The methoxy and fluoro substituents on the aromatic ring influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-Methoxybenzyl bromide: Lacks the fluoro and additional bromine substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorobenzyl bromide: Lacks the methoxy and additional bromine substituents, affecting its electronic properties and reactivity.
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide:
Uniqueness
3-Bromo-4-fluoro-2-methoxybenzyl bromide is unique due to the combination of bromine, fluorine, and methoxy substituents, which provide a distinct electronic environment and reactivity profile. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C8H7Br2FO |
|---|---|
分子量 |
297.95 g/mol |
IUPAC名 |
3-bromo-1-(bromomethyl)-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-12-8-5(4-9)2-3-6(11)7(8)10/h2-3H,4H2,1H3 |
InChIキー |
MHBBFBBJHOCROL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1Br)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


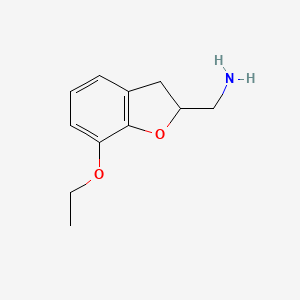
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
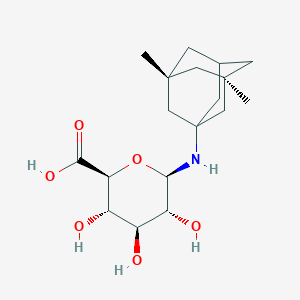
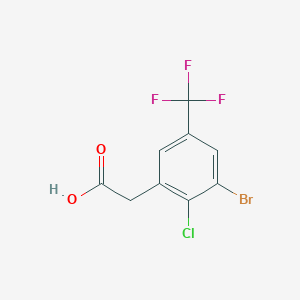
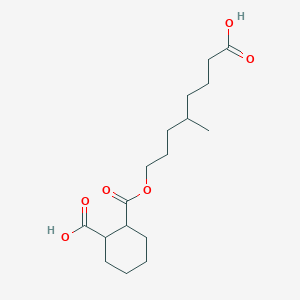

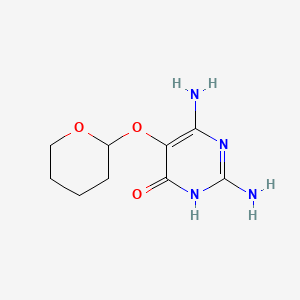
![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
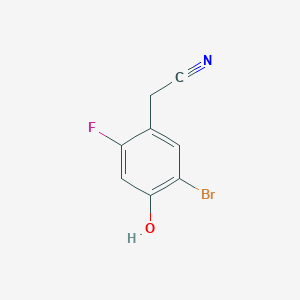
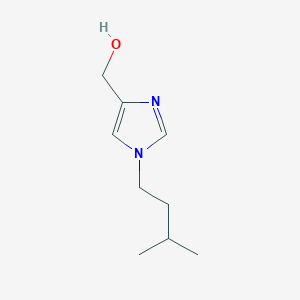

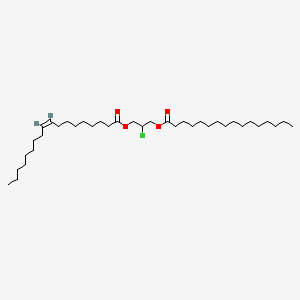
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
